N(2)-((Chrysen-5-yl)methyl)guanine
Description
Properties
CAS No. |
117606-17-4 |
|---|---|
Molecular Formula |
C24H17N5O |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
2-(chrysen-5-ylmethylamino)-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C24H17N5O/c30-23-21-22(27-13-26-21)28-24(29-23)25-12-16-11-15-6-2-3-7-17(15)19-10-9-14-5-1-4-8-18(14)20(16)19/h1-11,13H,12H2,(H3,25,26,27,28,29,30) |
InChI Key |
XINSXRDSIDZSGC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)CNC5=NC6=C(C(=O)N5)NC=N6 |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)CNC5=NC(=O)C6=C(N5)N=CN6 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)CNC5=NC(=O)C6=C(N5)N=CN6 |
Synonyms |
N(2)-((chrysen-5-yl)methyl)guanine |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Steric Effects: The chrysene-methyl group in this compound causes more pronounced replication blockage compared to smaller adducts like O6-methylguanine. However, DNA polymerase I (Klenow fragment) arrests predominantly at adenine adducts (2.7:1 ratio of adenine-to-guanine adducts), suggesting differential processing of bulky lesions .
- Repair Mechanisms : O6-methylguanine is efficiently repaired by MGMT, whereas bulky PAH adducts like chrysene-methylguanine are typically addressed by nucleotide excision repair (NER), which is less efficient and error-prone .
Mechanistic Insights from Methylation Studies
- Mutagenic Potential: O6-methylguanine’s mutagenicity arises from direct mispairing, whereas chrysene-methylguanine’s bulkiness indirectly promotes replication errors by destabilizing DNA structure .
- Enzyme Interactions: Methyltransferases like MGMT cannot repair chrysene-methylguanine due to steric incompatibility, unlike their activity on O6-methylguanine .
- Cellular Consequences: Elevated levels of this compound correlate with persistent DNA damage, often leading to apoptosis or carcinogenesis if unrepaired .
Q & A
Basic: What experimental approaches are recommended for synthesizing and characterizing N(2)-((Chrysen-5-yl)methyl)guanine?
Methodological Answer:
Synthesis typically involves coupling chrysene derivatives with guanine via alkylation or Mitsunobu reactions. For characterization:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm regioselective methylation at the N(2) position of guanine.
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and purity.
- Chromatography: Reverse-phase HPLC with UV detection ensures separation from byproducts (e.g., N7-methylguanine isomers) .
- X-ray Crystallography: If crystalline, resolve the structure to confirm stereochemistry and binding motifs .
Key Consideration: Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize competing alkylation at O6 or N7 positions of guanine, which are more reactive under certain conditions .
Basic: How can researchers detect and quantify this compound adducts in biological samples?
Methodological Answer:
- Immunoassays: Use monoclonal antibodies specific to chrysene-modified guanine (cross-validate with synthetic standards).
- LC-MS/MS: Employ isotope-dilution tandem mass spectrometry with N-labeled internal standards for high sensitivity (detection limit ~1 adduct per 10 nucleotides).
- P-Postlabeling: Suitable for low-abundance adducts; combine with TLC or HPLC for separation .
Validation Step: Compare results with positive controls (e.g., DNA treated with chrysene epoxide) and negative controls (unexposed samples) to rule out artifacts .
Advanced: How does the presence of 5-methylcytosine in neighboring DNA bases influence the stability or mutagenicity of this compound?
Methodological Answer:
- Sequence-Specific Analysis: Use Maxam-Gilbert sequencing or enzymatic digestion (e.g., methylation-sensitive restriction enzymes) to map adduct formation in CpG vs. non-CpG regions.
- Thermodynamic Studies: Measure melting temperatures () of duplex DNA containing the adduct; 5-methylcytosine may stabilize mismatches via hydrophobic interactions, increasing replication errors .
- Repair Assays: Compare repair kinetics by O6-alkylguanine-DNA alkyltransferase (AGT) or nucleotide excision repair (NER) proteins in methylated vs. unmethylated DNA contexts .
Contradiction Note: While 5-methylcytosine generally enhances DNA rigidity, its impact on adduct repair efficiency varies depending on the repair pathway .
Advanced: What strategies resolve contradictions in reported mutagenic potentials of N(2)-alkylguanine derivatives across different model systems?
Methodological Answer:
- Model Harmonization: Replicate studies in isogenic cell lines (e.g., AGT-proficient vs. AGT-deficient) to isolate repair pathway contributions .
- Adduct Quantification: Normalize mutagenicity data to adduct levels (e.g., using LC-MS/MS) rather than exposure doses, as metabolic activation efficiency varies between systems .
- Structural Analysis: Compare adduct conformations via molecular dynamics simulations; bulky chrysene groups may induce helical distortions that evade repair in eukaryotic systems but not bacterial .
Key Insight: Contradictions often arise from differences in metabolic activation (e.g., CYP450 isoforms) or replication polymerase fidelity (e.g., Pol η vs. Pol δ) .
Advanced: How can researchers design experiments to investigate the epigenetic effects of this compound?
Methodological Answer:
- Methylation Profiling: Use bisulfite sequencing or MeDIP-seq to assess global DNA methylation changes in exposed cells.
- Chromatin Immunoprecipitation (ChIP): Test if adducts colocalize with methyl-CpG-binding proteins (e.g., MeCP2) or histone modifiers (e.g., HDACs) .
- Transcriptome Analysis: Pair RNA-seq with adduct mapping to identify dysregulated genes (e.g., tumor suppressors silenced via hypermethylation) .
Control: Include cells treated with decitabine (a demethylating agent) to distinguish direct adduct effects from secondary epigenetic changes .
Basic: What are the critical controls for ensuring reproducibility in studies of this compound’s biological activity?
Methodological Answer:
- Chemical Stability Controls: Monitor adduct decomposition under experimental conditions (e.g., pH, temperature) via HPLC.
- Enzymatic Controls: Use AGT inhibitors (e.g., O6-benzylguanine) to confirm repair pathway involvement .
- Cell Viability Assays: Normalize mutagenicity data to cytotoxicity (e.g., via MTT assays) to exclude confounding by cell death .
Documentation: Report synthetic protocols, purity data, and batch-to-batch variability in supplemental materials .
Advanced: How does the chirality of the chrysene moiety affect the biological activity of this compound?
Methodological Answer:
- Stereoselective Synthesis: Prepare enantiomers via chiral catalysts or chromatography, confirmed by circular dichroism (CD) .
- DNA Binding Assays: Use surface plasmon resonance (SPR) to compare affinity of R- vs. S-enantiomers for DNA.
- Molecular Docking: Model enantiomer interactions with repair enzymes (e.g., AGT) to predict steric hindrance effects .
Case Study: Bulky R-enantiomers may impede AGT binding, increasing adduct persistence and mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
